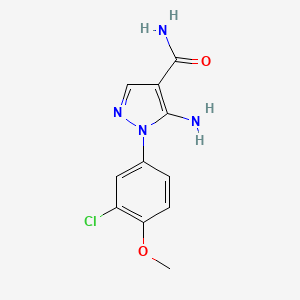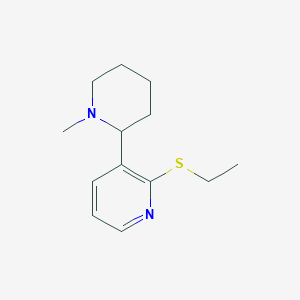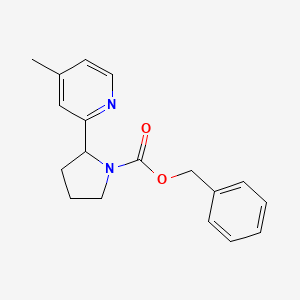
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitril ist eine organische Verbindung mit der Summenformel C13H12BrNO2. Sie ist ein Derivat von Pyran, einem sechsgliedrigen sauerstoffhaltigen Heterocyclus, und weist eine Brombenzoylgruppe und eine Carbonitrilgruppe auf.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitril umfasst typischerweise die Reaktion von 3-Brombenzoylchlorid mit Tetrahydro-2H-pyran-4-carbonitril in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei niedriger Temperatur durchgeführt, um Nebenreaktionen zu vermeiden. Das Produkt wird dann mittels Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitril nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsbehälter und den Einsatz von kontinuierlichen Durchflussverfahren umfassen, um die Ausbeute und Effizienz zu steigern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Reduktionsreaktionen: Die Carbonitrilgruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Oxidationsreaktionen: Der Tetrahydropyranring kann oxidiert werden, um Lactone oder andere oxygenierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Amine oder Thiole, oft in Gegenwart einer Base wie Natriumhydrid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Hauptprodukte
Substitution: Produkte mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.
Reduktion: Amine, die aus der Reduktion der Carbonitrilgruppe entstehen.
Oxidation: Oxygenierte Derivate des Tetrahydropyranrings.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Es dient als Baustein für die Synthese komplexerer Moleküle, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Medizinische Chemie: Die Struktur der Verbindung ermöglicht Modifikationen, die zur Entdeckung neuer Medikamente mit potenziellen therapeutischen Wirkungen führen können.
Materialwissenschaften: Es kann bei der Synthese neuartiger Materialien mit einzigartigen Eigenschaften wie Polymeren und Nanomaterialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitril hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Brombenzoylgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen bilden, während die Carbonitrilgruppe an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen kann.
Wirkmechanismus
The mechanism of action of 4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, while the carbonitrile group can participate in hydrogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Cyanotetrahydropyran: Eine ähnliche Verbindung mit einer Carbonitrilgruppe, aber ohne die Brombenzoylgruppe.
3-Bromtetrahydropyran: Eine Verbindung mit einem Bromatom am Tetrahydropyranring anstelle der Benzoylgruppe.
Einzigartigkeit
4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitril ist einzigartig aufgrund des Vorhandenseins sowohl der Brombenzoyl- als auch der Carbonitrilgruppe, die eine Kombination aus Reaktivität und Funktionalität bieten, die in einfacheren Analoga nicht vorhanden ist. Dies macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese und zu einer wertvollen Verbindung in der medizinisch-chemischen Forschung.
Eigenschaften
Molekularformel |
C13H12BrNO2 |
|---|---|
Molekulargewicht |
294.14 g/mol |
IUPAC-Name |
4-(3-bromobenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H12BrNO2/c14-11-3-1-2-10(8-11)12(16)13(9-15)4-6-17-7-5-13/h1-3,8H,4-7H2 |
InChI-Schlüssel |
QBTFHHWZGBOCRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C#N)C(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



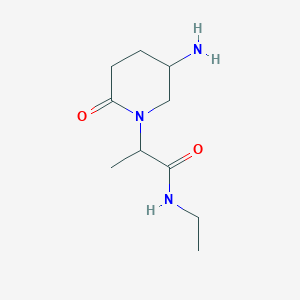

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11796966.png)
![3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796977.png)
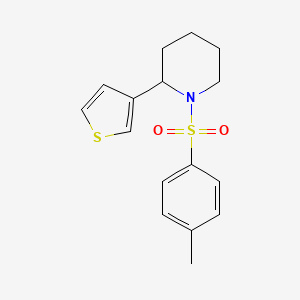
![3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11796993.png)
